Difenoconazole Impurity 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

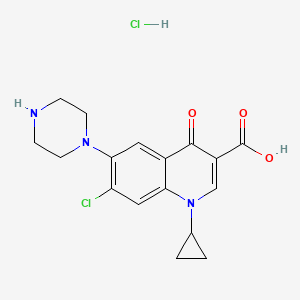

Difenoconazole Impurity 1, also known as 1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethan-1-one, is widely used in scientific research for a variety of applications . It is commonly used in the synthesis of various organic compounds, such as drugs, dyes, and catalysts .

Molecular Structure Analysis

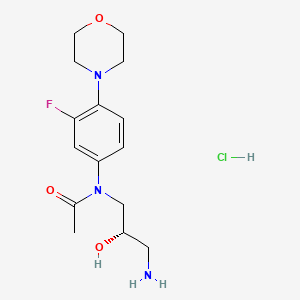

The molecular structure of Difenoconazole features a hydrogen atom attached to a tertiary carbon atom at the fourth position in the 1,3-dioxolane moiety . This structure is significant as it accounts for the oxidation of Difenoconazole by atmospheric oxygen in aqueous media via a radical chain mechanism .Physical And Chemical Properties Analysis

Difenoconazole Impurity 1 is a white to almost white powder to crystal . Its molecular formula is C14H10Cl2O2 and its molecular weight is 281.1 . The melting point ranges from 55.0 to 59.0 °C .Aplicaciones Científicas De Investigación

Human Health Risk Assessment

“Difenoconazole Impurity 1” has been used in cheminformatics studies to assess the human health risks of the stereoisomers of Difenoconazole . The study integrated predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, prediction of metabolism sites, and assessment of the interactions of the difenoconazole stereoisomers with human cytochromes, nuclear receptors, and plasma proteins by molecular docking .

Toxicological Effects Prediction

The same study identified several toxicological effects for all the difenoconazole stereoisomers: high plasma protein binding, inhibition of cytochromes, possible hepatotoxicity, neurotoxicity, mutagenicity, skin sensitization potential, moderate potential to produce endocrine disrupting effects .

Pesticide Risk Assessment

“Difenoconazole Impurity 1” could be used in the pesticide risk assessment of the active substance difenoconazole . The European Food Safety Authority (EFSA) has conducted a peer review of the pesticide risk assessment of the active substance difenoconazole .

Residue Degradation Study

“Difenoconazole Impurity 1” could be used in residue degradation studies during tea growing, processing, and brewing . The study found that the most impactful processing step on the variation in difenoconazole residues in green tea processing was fixing .

Environmental Impact Study

“Difenoconazole Impurity 1” could be used in studies assessing the environmental impact of difenoconazole residues. Residues of the triazole fungicides were identified in numerous agricultural products and were found to have adverse effects on both humans and the environment .

Agricultural Applications

“Difenoconazole Impurity 1” could be used in agricultural applications. Difenoconazole is a commonly used triazole fungicide for grain crops, vegetables, fruits, and other crops .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Difenoconazole Impurity 1 involves the conversion of 2,4-dichloro-1,3-dimethyl-5-nitrobenzene to 2,4-dichloro-1,3-dimethyl-5-aminobenzene, followed by the reaction with 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.", "Starting Materials": [ "2,4-dichloro-1,3-dimethyl-5-nitrobenzene", "Sodium hydrosulfite", "Sodium hydroxide", "1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone" ], "Reaction": [ "Reduction of 2,4-dichloro-1,3-dimethyl-5-nitrobenzene with sodium hydrosulfite and sodium hydroxide to obtain 2,4-dichloro-1,3-dimethyl-5-aminobenzene", "Reaction of 2,4-dichloro-1,3-dimethyl-5-aminobenzene with 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a suitable catalyst to form Difenoconazole Impurity 1" ] } | |

Número CAS |

1259033-72-1 |

Nombre del producto |

Difenoconazole Impurity 1 |

Fórmula molecular |

C20H19Cl2N3O3 |

Peso molecular |

420.3 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)

![1-Cyclopropyl-7-[4-(ethoxycarbonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B601380.png)